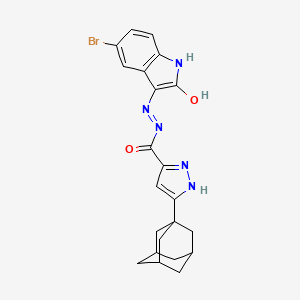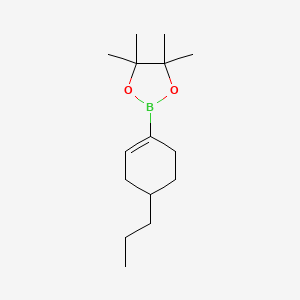
(E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a brominated indole moiety, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Synthesis of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Bromination: The indole derivative is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: Finally, the adamantyl intermediate, brominated indole derivative, and pyrazole ring are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
化学反应分析
Types of Reactions
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Sodium azide, thiols, dimethylformamide (DMF)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products Formed
科学研究应用
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes, enzyme inhibition, and receptor binding.
Industrial Applications: The compound can be used in the development of specialty chemicals, catalysts, and other industrial products.
作用机制
The mechanism of action of 3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance and lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The brominated indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
相似化合物的比较
Similar Compounds
Adapalene: A synthetic retinoid used in dermatology, characterized by the presence of an adamantyl group and a naphthoic acid moiety.
Tris(1-adamantyl)phosphine: A phosphine ligand with exceptional catalytic properties, used in various cross-coupling reactions.
3-(1-adamantyl)-4-methoxyphenylboric acid: A boronic acid derivative with applications in organic synthesis.
Uniqueness
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of an adamantyl group, brominated indole moiety, and pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
5-(1-adamantyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2/c23-14-1-2-16-15(6-14)19(21(30)24-16)27-28-20(29)17-7-18(26-25-17)22-8-11-3-12(9-22)5-13(4-11)10-22/h1-2,6-7,11-13,24,30H,3-5,8-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOXOULKGKADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N=NC5=C(NC6=C5C=C(C=C6)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl)-N-(2-methylpropyl)propanamide](/img/structure/B2848991.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)


![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)

![6-(Phenylsulfonyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2849003.png)
![4-[4-(2-fluorophenyl)piperazine-1-carbonyl]morpholine](/img/structure/B2849005.png)


![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)

![7-CHLORO-N-(3,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2849012.png)
